2-(Tert-butoxy)-4-(methylamino)phenol

Description

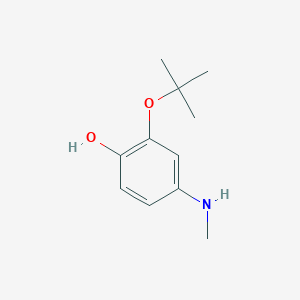

2-(Tert-butoxy)-4-(methylamino)phenol is a phenolic derivative characterized by a tert-butoxy group (-O-C(CH₃)₃) at the 2-position and a methylamino group (-NHCH₃) at the 4-position of the phenol ring. The methylamino group introduces basicity and hydrogen-bonding capacity, which may influence interactions with biological targets or materials.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(methylamino)-2-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)14-10-7-8(12-4)5-6-9(10)13/h5-7,12-13H,1-4H3 |

InChI Key |

ZJBLBXXRUOVFKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)NC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-(methylamino)phenol typically involves the protection of the phenol group followed by the introduction of the tert-butoxy and methylamino groups. One common method includes the use of tert-butyl alcohol and a suitable acid catalyst to introduce the tert-butoxy group. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-(methylamino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(Tert-butoxy)-4-(methylamino)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-(methylamino)phenol involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Analogs

Compounds such as 4-(Methylamino)-2-(phenylsulfonyl)phenol (MSP2) and 4-(Methylamino)-2-(methylsulfonyl)phenol (MSP4) share the 4-methylamino-phenol backbone but replace the tert-butoxy group with sulfonyl moieties. Key differences include:

- Synthesis Yields : MSP4 (82% yield) exhibits higher synthetic efficiency than MSP2 (65% yield), likely due to the smaller methylsulfonyl group reducing steric hindrance during coupling reactions .

- Melting Points : MSP2 (201–203°C) has a higher melting point than MSP4 (187–189°C), reflecting stronger intermolecular forces (e.g., π-π stacking) from the phenylsulfonyl group .

Styryl-Substituted Phenols

4-(4-(Methylamino)styryl)phenol () shares the 4-methylamino-phenol motif but incorporates a styryl group (-CH=CH-) at the 2-position. This structural variation enables extended conjugation, as evidenced by its molecular formula (C₁₅H₁₅NO) and applications in amyloid-β (Aβ) fibril imaging. Unlike 2-(tert-butoxy)-4-(methylamino)phenol, the styryl group enhances fluorescence properties, making it suitable for optical sensing .

Tamoxifen Metabolites and Derivatives

Compounds like 4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol (Endoxifen) and related tamoxifen metabolites () feature a methylaminoethoxy (-OCH₂CH₂NHCH₃) side chain. While pharmacologically distinct, these compounds highlight the role of methylamino groups in modulating estrogen receptor binding and metabolic stability. The tert-butoxy group in this compound may confer greater metabolic resistance compared to the labile ethoxy linker in tamoxifen derivatives .

Other tert-Butoxy-Containing Phenols

- 4-Tert-butyl-2-(trifluoromethyl)phenol () replaces the methylamino group with a trifluoromethyl (-CF₃) group. The tert-butyl group enhances hydrophobicity, while -CF₃ introduces electron-withdrawing effects, reducing pKa compared to this compound.

- N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide () demonstrates the versatility of tert-butoxy groups in drug design, where they improve pharmacokinetic properties by reducing polarity .

Data Table: Key Properties of Comparable Compounds

Key Research Findings and Implications

Functional Group Interplay: The methylamino group’s basicity may facilitate pH-dependent solubility, whereas sulfonyl or trifluoromethyl groups prioritize stability and electronic modulation .

Synthetic Challenges : High yields for MSP4 (82%) suggest that smaller substituents at the 2-position favor efficient synthesis, whereas bulkier groups (e.g., tert-butoxy) may require optimized coupling conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.